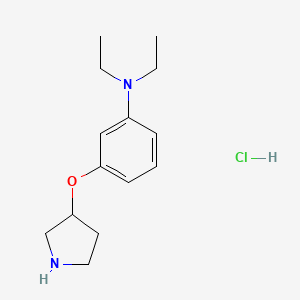![molecular formula C11H24ClNO2 B1456199 3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1220017-47-9](/img/structure/B1456199.png)
3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
“3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “this compound” is C11H24ClNO2 . Its average mass is 237.767 Da and its monoisotopic mass is 237.149551 Da .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Biodegradation and Fate of ETBE in Soil and Groundwater
This review discusses the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting microorganisms capable of degrading ETBE aerobically, which involves hydroxylation of the ethoxy carbon. Although this compound is not the same as "3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride," the metabolic pathways and biodegradation mechanisms of ETBE may provide insights into the environmental fate and potential bioremediation strategies for related compounds (Thornton et al., 2020).
Nucleophilic Aromatic Substitution of the Nitro-Group
The study on the reaction of piperidine with nitrobenzenes, resulting in substituted piperidinobenzenes, offers a perspective on the chemical reactivity of piperidine derivatives. While different from "this compound," understanding these reactions can help in synthesizing related compounds with potential therapeutic or industrial applications (Pietra & Vitali, 1972).
Chemistry and Pharmacokinetics of Bilastine
Bilastine, an antihistamine containing a piperidine moiety, provides an example of how piperidine derivatives are utilized in pharmaceuticals. The review on Bilastine covers its chemistry, pharmacokinetics, and analytical methods, underscoring the relevance of piperidine derivatives in drug development and offering a framework for understanding similar compounds (Sharma et al., 2021).
Reproductive Toxicity of Benzophenone-3
Although not directly related, the review on the reproductive toxicity of benzophenone-3 in humans and animals highlights the importance of understanding the biological and toxicological effects of chemical compounds. This research can inform safety assessments and regulatory decisions for related chemicals (Ghazipura et al., 2017).
Novel Agents for Irinotecan-Induced Diarrhea
This review discusses novel agents potentially inhibiting diarrhea induced by Irinotecan, a chemotherapy drug. It highlights the complex interactions between drugs and biological systems, which is relevant for developing new therapeutic agents or understanding the side effects of existing ones, including those related to piperidine derivatives (Yang et al., 2005).
Mécanisme D'action
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.
Propriétés
IUPAC Name |
3-[2-(2-ethoxyethoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-2-13-8-9-14-7-5-11-4-3-6-12-10-11;/h11-12H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGASSNEWZJMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B1456120.png)





![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1456129.png)



![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)